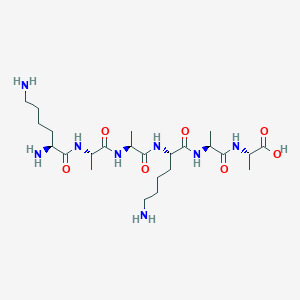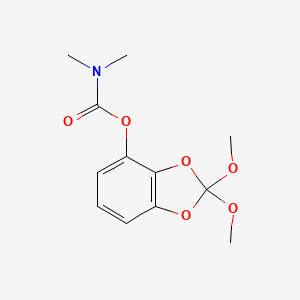
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is an organic compound with a molecular formula of C11H13BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a propoxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one typically involves the bromination of 2-hydroxy-4-propoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 1-(5-Bromo-2-oxo-4-propoxyphenyl)ethan-1-one.
Reduction: Formation of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethanol.
Substitution: Formation of 1-(5-Amino-2-hydroxy-4-propoxyphenyl)ethan-1-one or 1-(5-Mercapto-2-hydroxy-4-propoxyphenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
- 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. Compared to 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one, the propoxy group provides additional steric hindrance and electronic effects, potentially leading to different reaction outcomes and biological interactions.
Propiedades
Número CAS |
57442-27-0 |
|---|---|
Fórmula molecular |
C11H13BrO3 |
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
1-(5-bromo-2-hydroxy-4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO3/c1-3-4-15-11-6-10(14)8(7(2)13)5-9(11)12/h5-6,14H,3-4H2,1-2H3 |
Clave InChI |
ZFPSSUIYARMWGE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)O)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
